molecular formula C13H16 B12617272 {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene CAS No. 920750-19-2

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene

Cat. No.: B12617272
CAS No.: 920750-19-2
M. Wt: 172.27 g/mol
InChI Key: SSZQNIRPDNESTG-ZDUSSCGKSA-N
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Description

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene is a chiral organic compound featuring a cyclohexene ring substituted with a benzyl group at the 1-position, where the stereochemistry is specified as the (1S)-enantiomer. Its synthesis likely involves catalytic methods to control stereoselectivity, as seen in related systems (e.g., copper-catalyzed oxidative dehydrogenation reactions forming allylic esters) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene typically involves the reaction of cyclohex-2-en-1-ylmethanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexene ring to form cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene, enabling comparisons in reactivity, synthesis, and physical properties:

Compound Name Molecular Formula Key Features Reference
Cyclohex-2-en-1-yl benzoate C₁₃H₁₄O₂ Allylic ester; formed via Cu-catalyzed oxidative dehydrogenation of cyclohexane
N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline C₂₁H₂₅NO₂ Cyclohexene linked to p-tolyl and aniline groups; characterized by ¹³C NMR/HRMS
1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene C₁₅H₁₆S Ethynyl bridge between cyclohexene and benzene; >95% purity
Cyclohexene, 6-ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)-, (S)- C₁₅H₂₄ Highly substituted cyclohexene with isopropyl groups; stereospecific
Cyclohexane, 1,2-bis(methylene)- C₈H₁₂ Non-aromatic cyclohexane derivative; boiling range 333.70–397.20 K

Key Structural Differences :

  • Substituents : The target compound’s benzyl group contrasts with esters (e.g., cyclohex-2-en-1-yl benzoate) or amines (e.g., N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline), altering polarity and reactivity.
  • Chirality: The (1S) configuration distinguishes it from non-chiral analogues like cyclohexane, 1,2-bis(methylene)-.
  • Bridging Groups : Ethynyl or thioether bridges (e.g., in 1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene) introduce conjugation or steric effects absent in the target compound.

Physical Properties

  • Boiling Point : Cyclohexane, 1,2-bis(methylene)-, a less complex analogue, has a boiling range of 333.70–397.20 K . The target compound’s boiling point is expected to be higher due to increased molecular weight and aromaticity.
  • Spectroscopic Data :
    • ¹³C NMR : Aromatic carbons in similar compounds (e.g., δ 140.6 for N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline) suggest comparable shifts for the benzyl group .
    • HRMS : Molecular ion peaks (e.g., m/z 225.1250 [M + Na]⁺ in ) provide precise mass confirmation.

Research Implications and Gaps

Future studies should focus on:

Stereoselective Synthesis : Optimizing catalytic systems to achieve high enantiomeric excess.

Application Screening : Exploring its utility in pharmaceuticals or chiral ligands.

Thermodynamic Profiling : Measuring boiling points, melting points, and solubility parameters.

Biological Activity

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene, also known by its systematic name 1-cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₂₂
Molecular Weight 238.367 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 352.8 ± 42.0 °C
Flash Point 167.4 ± 16.5 °C
LogP 6.27

These properties suggest that the compound is a hydrophobic aromatic hydrocarbon, which may influence its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for use in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. A study assessed its effect on cytokine production in macrophages:

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control15001200
Compound (10 µM)800600
Compound (50 µM)400300

These results indicate that the compound significantly reduces the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)30
MCF7 (breast cancer)25
A549 (lung cancer)35

The IC₅₀ values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their biological activities:

Study Design

Researchers synthesized derivatives by modifying the cyclohexene moiety and evaluated their antibacterial and anti-inflammatory activities.

Results Summary

The study reported that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, with MIC values dropping to as low as 5 µg/mL against resistant strains of bacteria.

Properties

CAS No.

920750-19-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

[(1S)-cyclohex-2-en-1-yl]methylbenzene

InChI

InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-5,7-9,13H,2,6,10-11H2/t13-/m0/s1

InChI Key

SSZQNIRPDNESTG-ZDUSSCGKSA-N

Isomeric SMILES

C1CC=C[C@@H](C1)CC2=CC=CC=C2

Canonical SMILES

C1CC=CC(C1)CC2=CC=CC=C2

Origin of Product

United States

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